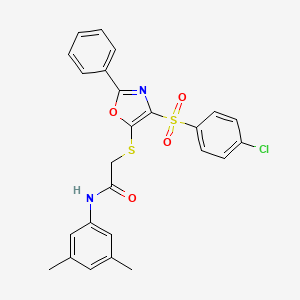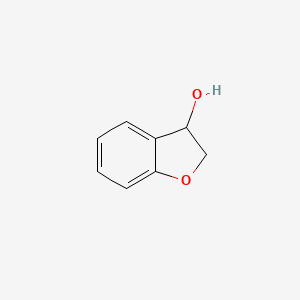![molecular formula C9H16O3 B2930355 {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol CAS No. 1823387-48-9](/img/structure/B2930355.png)
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is an organic compound that features both an oxirane (epoxide) ring and a tetrahydropyran ring. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability of the tetrahydropyran ring. It is used in various chemical and industrial applications, including as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the methanol group, which can be done using a suitable oxidizing agent like osmium tetroxide (OsO4) followed by reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the oxirane ring can lead to the formation of diols.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used in the preparation of specialized polymers with unique properties.
Biology
Biochemical Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various molecular targets. The epoxide ring is particularly reactive, enabling the compound to participate in ring-opening reactions that can modify biological molecules or synthetic polymers. The tetrahydropyran ring provides structural stability, making the compound a versatile intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol: vs. : The latter has an ethanol group instead of a methanol group, which can affect its reactivity and solubility.
This compound: vs.
Uniqueness
The unique combination of an epoxide ring and a tetrahydropyran ring in this compound provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other similar compounds.
Propriétés
IUPAC Name |
[4-(oxiran-2-ylmethyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXCYNEBNURHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2930273.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)

![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)
![Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate](/img/structure/B2930290.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/new.no-structure.jpg)

